

Pritelivir mesylate hydrate stability and storage conditions

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Compound of Interest

Compound Name: Pritelivir mesylate hydrate

Cat. No.: B12419015

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Pritelivir Mesylate Hydrate Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of **pritelivir mesylate hydrate**.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for solid pritelivir mesylate hydrate powder?

A1: For long-term storage, the solid powder of **pritelivir mesylate hydrate** should be stored at -20°C for up to three years.[1]

Q2: How should I store **pritelivir mesylate hydrate** in solution?

A2: Solutions of **pritelivir mesylate hydrate** should be stored at -80°C.[2][3] Under these conditions, the stock solution is stable for up to 6 months.[2][3] For shorter periods of up to one month, storage at -20°C is also acceptable.[2][3] It is recommended to prepare and use working solutions for in vivo experiments on the same day.[3][4]

Q3: Why was the mesylate monohydrate salt form of pritelivir selected for development?

Troubleshooting & Optimization





A3: The pritelivir mesylate monohydrate polymorph was chosen because it demonstrated the highest stability under forced degradation conditions compared to other salt forms like maleate or sulfate.[2][5][6][7] It also possesses favorable physicochemical properties for pharmaceutical development, such as crystallinity and suitability for tableting.[5][6][7]

Q4: What are the known solubility characteristics of **pritelivir mesylate hydrate**?

A4: **Pritelivir mesylate hydrate** is a BCS Class II drug substance, characterized by low solubility and high permeability.[8] It has poor solubility in water and ethanol.[1] Due to its limited water solubility, stock solutions are often prepared in organic solvents like Dimethyl Sulfoxide (DMSO).[1] For experimental use, it can be formulated in vehicles containing cosolvents such as DMSO, PEG300, and Tween 80 in saline.[1][8]

Q5: Are there any known degradation pathways for pritelivir?

A5: Specific degradation pathways for **pritelivir mesylate hydrate** are not detailed in the provided search results. However, forced degradation studies are a standard part of drug development to determine stability under stress conditions like acid, base, oxidation, heat, and light.[9][10][11]

Q6: Has pritelivir been observed to be stable in experimental assays?

A6: Yes. In a study using a human placental perfusion model, pritelivir was found to be stable under the storage and sample handling conditions, which included storage on an HPLC autosampler for 24 hours at ambient temperature (22-25°C), three freeze-thaw cycles from -70°C, and long-term storage at -70°C for up to 8 weeks.[5]

Troubleshooting Guide

Issue 1: I am seeing variable or lower-than-expected concentrations in my experiments.

- Possible Cause 1: Precipitation. Pritelivir has low aqueous solubility.[1] If the concentration of the organic co-solvent (like DMSO) is too low in the final aqueous buffer, the compound may precipitate.
 - Solution: Ensure the final concentration of DMSO or other organic co-solvents is sufficient to maintain solubility. Visually inspect solutions for any sign of precipitation before use.



Sonication may be recommended to aid dissolution in formulation vehicles.[1]

- Possible Cause 2: Adsorption to plasticware. Poorly soluble compounds can sometimes adsorb to the surfaces of laboratory plastics.
 - Solution: Consider using low-adhesion microplates or glassware. Pre-rinsing pipette tips with the solution before transferring can also help mitigate this issue.
- Possible Cause 3: Degradation. Although selected for its stability, degradation can occur if the compound is not handled or stored properly.
 - Solution: Always prepare fresh working solutions from a properly stored stock solution
 (-80°C).[3][4] Avoid prolonged exposure of solutions to ambient light and temperature. Use
 the stability-indicating HPLC method described in the "Experimental Protocols" section to
 check the integrity of your stock solution if degradation is suspected.

Issue 2: My solid pritelivir powder has changed in appearance (e.g., color, clumping).

- Possible Cause: Exposure to moisture or improper storage conditions. Pritelivir mesylate is a hydrate, but excessive moisture can still affect the physical properties of the powder.
 - Solution: Discard the powder if significant changes are observed. Ensure the container is sealed tightly and stored at the recommended -20°C.[1] Always allow the container to warm to room temperature before opening to prevent condensation.

Data Presentation

Table 1: Recommended Storage Conditions for Pritelivir Mesylate Hydrate



| Form | Storage Temperature | Maximum Duration | Reference(s) |
|------------------------------------|------------------------|------------------|--------------|
| Solid (Powder) | -20°C | 3 years | [1] |
| Stock Solution (in DMSO) | -80°C | 6 months | [2][3] |
| Stock Solution (in DMSO) | -20°C | 1 month | [2][3] |
| Processed Samples (in autosampler) | 22-25°C | 24 hours | [5] |

Table 2: Illustrative Example of Forced Degradation Study Results for a Drug Substance

Disclaimer: The following data is a representative example based on typical forced degradation studies as per ICH guidelines and is not based on published results for pritelivir. It is for illustrative purposes only.

| Stress Condition | Reagent/Condi tion | Duration | Temperature | % Degradation |
|---------------------|----------------------------------|--|-------------|---------------|
| Acid Hydrolysis | 0.1 M HCI | 24 hours | 60°C | ~10-15% |
| Base Hydrolysis | 0.1 M NaOH | 8 hours | 60°C | ~15-20% |
| Oxidation | 3% H ₂ O ₂ | 24 hours | Room Temp | ~20-25% |
| Thermal | Solid State | 48 hours | 80°C | < 5% |
| Photolytic | Solid State (ICH Option 2) | 1.2 million lux hours & 200 W h/m² | Room Temp | ~5-10% |

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method



This method is adapted from a validated procedure for the quantification of pritelivir in biological samples and can be used to assess its stability.[5]

- Chromatographic System:
 - HPLC Column: Waters Symmetry C18, 100 x 2.1 mm, 3.5 μm particle size.[5]
 - Mobile Phase: 50% Methanol in deionized water (v/v).[5]
 - Flow Rate: 0.25 mL/min (isocratic elution).[5]
 - Column Temperature: Ambient (22-25°C).[5]
 - o Detection Wavelength: 254 nm.[5]
 - Injection Volume: 10 μL.
- Preparation of Solutions:
 - Stock Solution: Due to limited aqueous solubility, prepare a stock solution of pritelivir at
 ~2.5 mg/mL in 100% DMSO.[5]
 - Working Standards: Dilute the stock solution with the mobile phase (50% methanol) to create a series of working standards for a calibration curve (e.g., 0.1 to 10 μg/mL).
- Sample Analysis:
 - Dilute the sample to be tested with the mobile phase to fall within the range of the calibration curve.
 - Inject the sample and standards onto the HPLC system.
 - Integrate the peak area for pritelivir. A stable sample should show a single, sharp peak at the correct retention time. The appearance of additional peaks may indicate the presence of degradation products.

Protocol 2: Example of a Forced Degradation Study

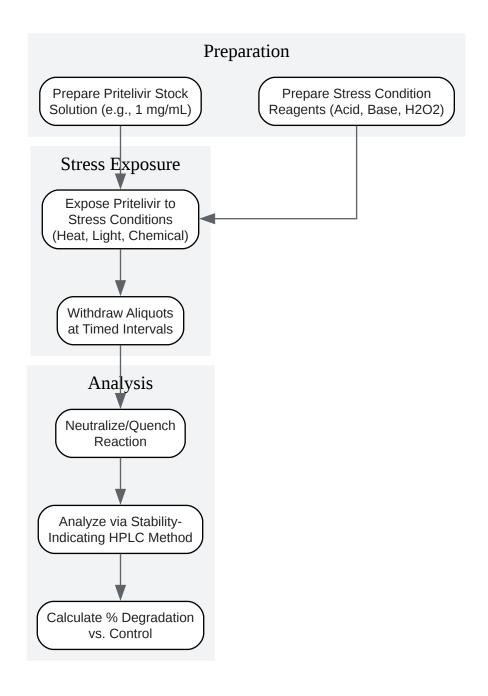
This protocol outlines a general procedure for conducting a forced degradation study.



- Prepare Stock Solution: Prepare a 1 mg/mL solution of **pritelivir mesylate hydrate** in a suitable solvent (e.g., 50% methanol or acetonitrile).
- Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate at 60°C. Withdraw aliquots at various time points (e.g., 2, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
- Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH. Incubate at 60°C. Withdraw aliquots at time points, neutralize with 0.1 M HCl, and dilute for analysis.
- Oxidative Degradation: Mix the stock solution with an equal volume of 6% hydrogen peroxide to achieve a final concentration of 3% H₂O₂. Store protected from light at room temperature. Withdraw aliquots at time points and dilute for analysis.
- Thermal Degradation: Store the solid powder in an oven at 80°C. Also, store a solution (e.g., in 50% methanol) at 60°C. Analyze samples at various time points.
- Photostability: Expose the solid powder and a solution to light providing an overall
 illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of
 not less than 200 watt-hours/square meter (ICH Q1B guidelines). Keep control samples
 protected from light.
- Analysis: Analyze all stressed samples by the stability-indicating HPLC method. Calculate
 the percentage of degradation by comparing the peak area of pritelivir in the stressed
 sample to that of an unstressed control sample.

Visualizations

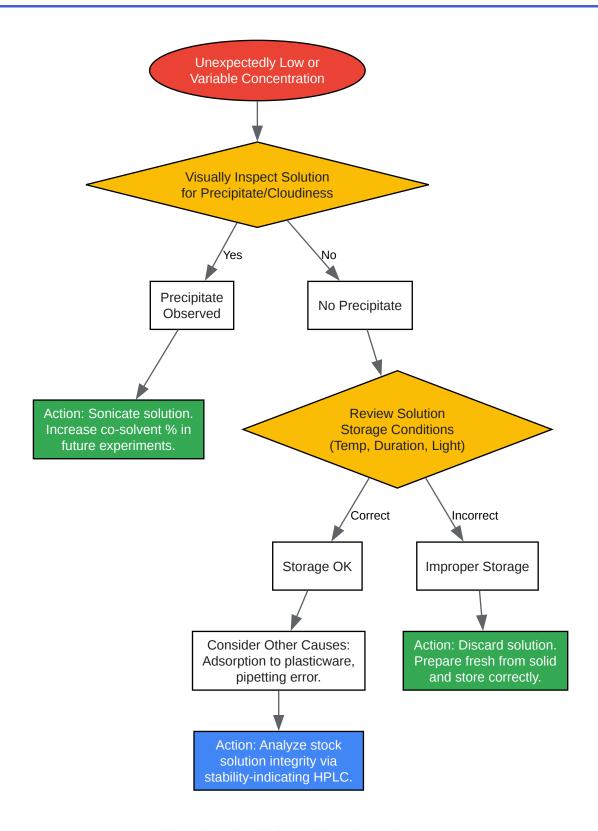




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Caption: Workflow for a forced degradation stability study.

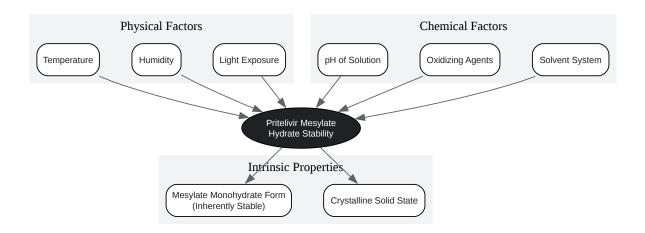




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Caption: Troubleshooting decision tree for low experimental concentrations.





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Caption: Factors influencing the stability of **pritelivir mesylate hydrate**.

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